1,3,5-Triaza-7-phosphaadamantane

描述

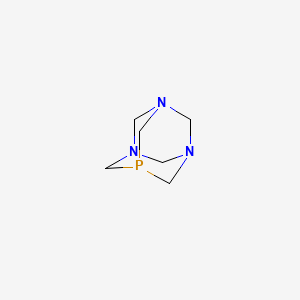

1,3,5-Triaza-7-phosphaadamantane is a chemical compound with the formula C₆H₁₂N₃P. It is a product of the substitution of a nitrogen atom in hexamethylenetetramine with a phosphorus atom. This compound is known for its unique cage-like structure, which makes it highly stable and water-soluble. It is used as a ligand in transition metal complexes and as a catalyst in various organic reactions .

准备方法

1,3,5-Triaza-7-phosphaadamantane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride, sodium hydroxide, and formaldehyde in water . This reaction yields this compound as the final product. Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

化学反应分析

1,3,5-Triaza-7-phosphaadamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The nitrogen and phosphorus atoms in the compound can participate in substitution reactions, forming various derivatives.

Coordination: It acts as a ligand, coordinating with transition metals to form complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal salts for coordination reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Coordination Chemistry

PTA serves as a robust ligand in coordination chemistry due to its unique structure and electronic properties. Its ability to coordinate with various transition metals enhances the stability and reactivity of metal complexes.

Table 1: Metal Complexes of PTA

| Metal Complex | Synthesis Method | Notable Properties |

|---|---|---|

| [Cp*Rh(curc)(PTA)][SO3CF3] | Reaction with Rhodium precursor | Antitumor activity against ovarian cancer cells |

| [Ru(CCC-Nap)(Ibu)(PTA)] | Cyclometalation with ibuprofen | Anti-inflammatory properties |

| [Ag(μ3-PTAS)] | Assembly with silver(I) oxide | Antibacterial and antifungal activities |

The synthesis of these complexes often involves simple reactions that yield stable products with potential biological activities. For instance, the complex [Cp*Rh(curc)(PTA)][SO3CF3] has shown promising antitumor effects in vitro against ovarian cancer cell lines, indicating PTA's potential in cancer therapy .

Medicinal Applications

PTA and its metal complexes exhibit significant medicinal properties, particularly in oncology. The compound has been studied extensively for its anticancer activities.

Case Study: RAPTA-C

RAPTA-C is a ruthenium complex of PTA that has demonstrated notable efficacy in reducing lung metastases in mouse models of breast cancer. In a study, mice treated with RAPTA-C showed a reduction in tumor growth by approximately 75% at a dosage of 0.2 mg/kg per day . The compound's mechanism includes inhibition of vascular endothelial growth factor receptors, which play a crucial role in tumor angiogenesis.

Table 2: Anticancer Activity of RAPTA-C

| Treatment Regimen | Effect on Tumor Growth | Side Effects |

|---|---|---|

| 200 mg/kg/day (twice) | 75% reduction in lung metastases | Minimal toxicity to normal cells |

| 100 mg/kg/day (once) | 50% inhibition in colorectal adenocarcinoma | No significant weight loss |

These findings underscore the therapeutic potential of PTA-derived compounds in cancer treatment, highlighting their selective toxicity towards cancer cells while sparing normal tissues .

Material Science Applications

In material science, PTA is utilized for synthesizing metal-organic frameworks (MOFs) that exhibit unique structural and functional properties. Recent studies have demonstrated the formation of silver-based MOFs using PTA as a building block.

Table 3: Properties of Silver-Based MOFs from PTA

| MOF Structure | Synthesis Method | Applications |

|---|---|---|

| [Ag(μ3-PTAS)] | Hydrothermal method | Antimicrobial applications |

| [Ag4(μ4-PTAS)(μ5-PTAS)] | Solvothermal synthesis | Potential drug delivery systems |

These MOFs have shown promising antibacterial and antifungal activities, making them suitable candidates for biomedical applications .

Analytical Applications

PTA is also employed as a probe in nuclear magnetic resonance (NMR) spectroscopy. Its phosphorus atom provides valuable insights into the coordination environment of metal complexes.

NMR Studies Using PTA

The chemical shifts observed in NMR can indicate the nature of non-covalent interactions involving PTA. Changes exceeding 100 ppm upon metal coordination allow researchers to validate structural models through experimental and computational comparisons .

作用机制

The mechanism of action of 1,3,5-Triaza-7-phosphaadamantane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, such as enzymes and proteins, altering their activity. For example, ruthenium complexes of this compound have shown the ability to inhibit thioredoxin reductase, an enzyme involved in cancer cell proliferation .

相似化合物的比较

1,3,5-Triaza-7-phosphaadamantane is unique due to its cage-like structure and high water solubility. Similar compounds include:

3,7-Dimethyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: This compound has a similar structure but with additional methyl groups, affecting its reactivity and solubility.

Triphenylphosphine: A common phosphine ligand, but it lacks the cage-like structure and water solubility of this compound.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

生物活性

1,3,5-Triaza-7-phosphaadamantane (PTA) is a unique phosphine ligand that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that make it a valuable candidate for applications in antimicrobial and anticancer therapies. The following sections will delve into its biological activity, including antimicrobial efficacy, antioxidant properties, and anticancer mechanisms.

Antimicrobial Activity

PTA has demonstrated notable antimicrobial properties against various microorganisms. A study evaluated the inhibitory effects of PTA derivatives on several bacterial strains, revealing significant zones of inhibition.

Inhibition Zones Against Bacteria

| Compound | M. luteus | L. monocytogenes | S. aureus | S. Typhimurium | B. cereus |

|---|---|---|---|---|---|

| PTA 1 | 33 mm | 23 mm | 23 mm | 25 mm | 22 mm |

| PTA 2 | 26 mm | 22 mm | 22 mm | 23 mm | 21 mm |

| PTA 3 | 22 mm | 22 mm | 21 mm | 22 mm | 20 mm |

| Tetracycline (control) | 17 mm | - | - | - | - |

The results indicate that compound 1 exhibited the highest activity against M. luteus with an inhibition zone of 33 mm , suggesting its potential as a potent antimicrobial agent .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) values for PTA derivatives ranged from 0.142 to 0.164 μg/ml , indicating strong antimicrobial potency . These findings suggest that PTA and its derivatives could serve as effective alternatives to conventional antibiotics.

Antioxidant Activity

PTA also exhibits significant antioxidant properties, which were assessed using the DPPH and ABTS radical scavenging assays.

Radical Scavenging Assays

-

DPPH IC50 Values :

- Compound 1 : 49.06 μg/ml

- Compound 2 : 48.15 μg/ml

- Compound 3 : 47.80 μg/ml

-

ABTS IC50 Values :

- Compounds ranged from 28.35 to 33.23 μg/ml .

These results demonstrate that PTA derivatives possess considerable radical scavenging activity, making them promising candidates for therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

The anticancer potential of PTA has been explored extensively, particularly in the context of metal complexes formed with transition metals such as ruthenium.

- Antiproliferative Effects :

- Induction of Apoptosis :

- Anti-Angiogenic Properties :

Case Study: RAPTA-C

The organometallic compound RAPTA-C (where pta = this compound) has been highlighted for its broad-spectrum anti-tumor activity:

常见问题

Basic Research Questions

Q. What are the primary synthetic strategies for preparing PTA and its derivatives, and how are they characterized?

PTA is synthesized via nitration, nitrosation, or acetylation of its parent compound, followed by reduction (e.g., Pd/C/H2 for nitro-to-amine conversion) . Derivatives like 7-bromo-PTA are prepared through substitutive deamination using NaNO2 and HBr . Characterization relies on NMR, X-ray crystallography (e.g., Cambridge Structural Database entries), and elemental analysis to confirm structural integrity .

Q. What safety protocols are critical for handling PTA in laboratory settings?

PTA requires standard PPE, including nitrile gloves, face shields, and fume hoods, due to its flammability and potential skin/eye irritation . While acute toxicity data are limited, immediate decontamination (e.g., water rinsing for 15+ minutes upon eye exposure) and consultation with medical professionals are recommended . No occupational exposure limits are established, but good industrial hygiene practices are mandated .

Q. How does PTA compare to traditional phosphine ligands (e.g., PPh3) in catalysis?

PTA’s high cone angle (~103°) and stronger electron-donating capacity enhance metal-ligand binding in catalytic cycles. Unlike PPh3, PTA’s water solubility enables aqueous-phase catalysis (e.g., hydrogenation, C–C coupling) without organic solvents . Its stability under oxidative conditions also reduces ligand degradation during reactions .

Q. What are the standard methods for evaluating PTA-based metal complexes’ biological activity?

Anticancer activity is assessed via cytotoxicity assays (e.g., IC50 determination against cancer cell lines) and anti-proliferation studies. For example, ruthenium-PTA complexes (RAPTA) are tested for anti-metastatic effects using DIGE proteomics to identify protein targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate PTA-mediated reaction mechanisms?

DFT studies reveal solvent participation in catalytic cycles. For [CpRu(PTA)2Cl], water stabilizes transition states during H2 activation via hydrogen-bonding networks, lowering energy barriers for heterolytic H–H bond splitting . PTA’s nitrogen atoms facilitate proton transfer, critical in metal-ligand cooperative mechanisms .

Q. What molecular targets underpin the anti-metastatic activity of RAPTA-PTA complexes?

Chemical proteomics identifies protein targets (e.g., histone H2A, heat shock proteins) by coupling RAPTA complexes with affinity probes. Target engagement is validated via competitive binding assays and knockdown experiments . These targets correlate with metastasis inhibition in vivo, suggesting chromatin remodeling and stress response pathways as key mechanisms .

Q. How do structural modifications of PTA influence its coordination chemistry and bioactivity?

Substituents at the PTA scaffold alter electronic and steric profiles. For instance:

- 7-Bromo-PTA : Enhances lipophilicity, improving membrane permeability in antibacterial assays .

- DAPTA (3,7-diacetyl-PTA) : Increases steric bulk, reducing off-target binding in Cu(I) complexes .

- PTA-SO2 : Oxidized sulfur atoms modulate redox activity, impacting catalytic turnover in oxidation reactions .

Q. What are the challenges in stabilizing PTA derivatives under hydrolytic conditions?

Hydrolysis of PTA’s N–CH2 bonds in acidic media generates tris(aminomethyl)phosphine oxides, limiting its use in aqueous environments. Stabilization strategies include:

- pH control : Buffered solutions (pH 6–8) minimize decomposition .

- Coordination to metals : Ru or Re complexes protect the PTA framework from hydrolysis .

属性

IUPAC Name |

1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXRPTKTLVHPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CP(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201812 | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53597-69-6 | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53597-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAZA-7-PHOSPHAADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8JQP73M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。